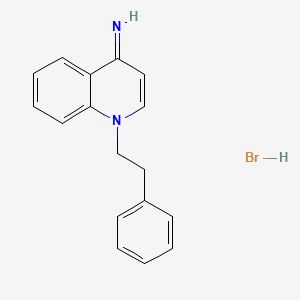
4-Imino-1-phenethyl-1,4-dihydroquinoline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Imino-1-phenethyl-1,4-dihydroquinoline hydrobromide is a chemical compound with the molecular formula C17H16N2BrH. It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imino-1-phenethyl-1,4-dihydroquinoline hydrobromide typically involves the reaction of N-alkylisatoic anhydrides with malononitrile in pyridine, leading to the formation of 2-amino-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carbonitriles. These intermediates are then treated with an excess of aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl3) under reflux conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Imino-1-phenethyl-1,4-dihydroquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different dihydroquinoline derivatives.
Substitution: The imino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different biological and chemical properties.
Scientific Research Applications
4-Imino-1-phenethyl-1,4-dihydroquinoline hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Imino-1-phenethyl-1,4-dihydroquinoline hydrobromide involves its interaction with cellular targets, leading to various biological effects. For example, it has been shown to inhibit the resumption of progesterone-induced oocyte meiosis by affecting the activity of cyclin-dependent kinases (Cdks) and other cell cycle regulators . This inhibition is mediated through the dephosphorylation of Cdk1 and the degradation of cyclin B, resulting in cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline backbone and exhibit diverse biological activities.
1,4-Dihydroquinoline derivatives: These derivatives have similar chemical structures and are used in various applications, including medicinal chemistry.
Uniqueness
4-Imino-1-phenethyl-1,4-dihydroquinoline hydrobromide is unique due to its specific imino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
23918-74-3 |
|---|---|
Molecular Formula |
C17H17BrN2 |
Molecular Weight |
329.2 g/mol |
IUPAC Name |
1-(2-phenylethyl)quinolin-4-imine;hydrobromide |
InChI |
InChI=1S/C17H16N2.BrH/c18-16-11-13-19(17-9-5-4-8-15(16)17)12-10-14-6-2-1-3-7-14;/h1-9,11,13,18H,10,12H2;1H |
InChI Key |
PMYKXCJJIVBSHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC(=N)C3=CC=CC=C32.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


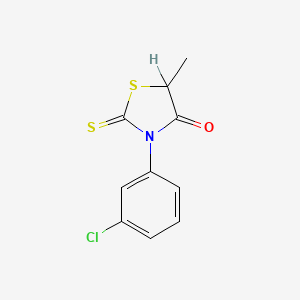
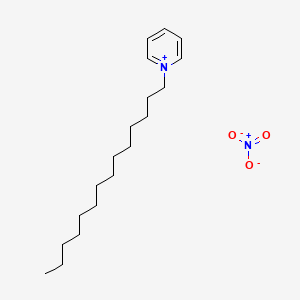


![4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide](/img/structure/B14704437.png)
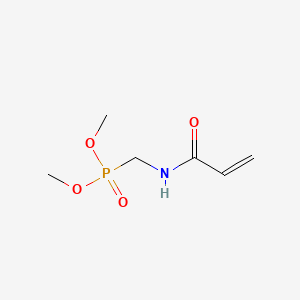
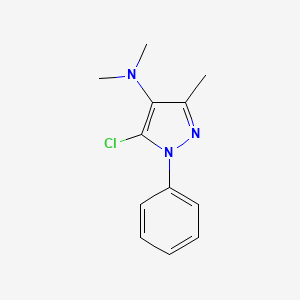

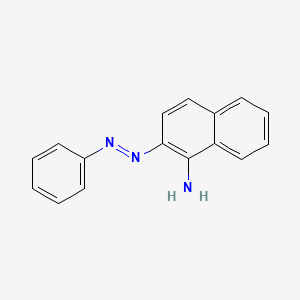
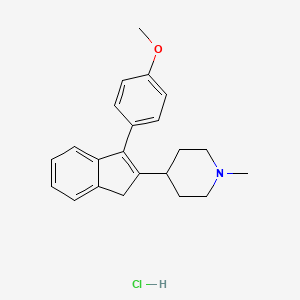
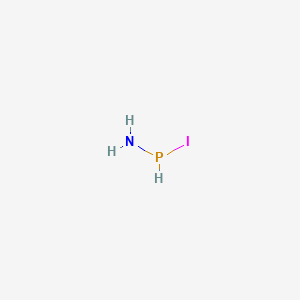
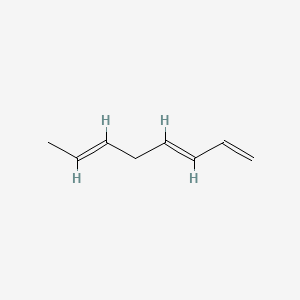
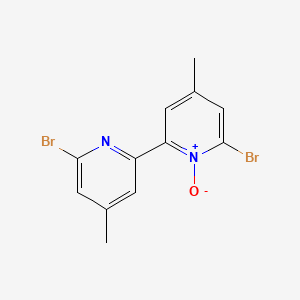
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
